Blasticidin S

Overview

Description

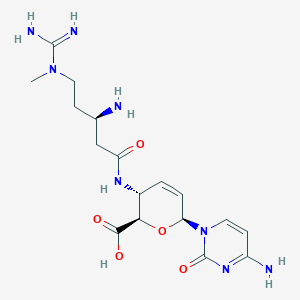

Blasticidin S is a nucleoside analogue antibiotic that resembles the nucleoside cytidine. It was originally described by Japanese researchers in the 1950s while seeking antibiotics for rice blast fungus. This compound disrupts protein translation in human cells, fungi, and bacteria, making it a valuable tool in biological research for selecting genetically manipulated cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: Blasticidin S is produced by the bacterium Streptomyces griseochromogenes. The biosynthesis involves the combination of uridine diphosphate-glucuronic acid with cytosine to form cytosylglucuronic acid. This intermediate is then further modified to produce this compound .

Industrial Production Methods: Industrial production of this compound typically involves fermentation processes using Streptomyces griseochromogenes. The antibiotic can be isolated from the fermentation broth through absorption on cation exchange resin and elution with hydrochloric acid. The crude hydrochloride is then concentrated under vacuum to obtain the crystalline free base .

Chemical Reactions Analysis

Types of Reactions: Blasticidin S undergoes various chemical reactions, including hydrolysis and amidation. It is known to inhibit the hydrolysis of peptidyl-tRNA induced by release factors and inhibit peptide bond formation .

Common Reagents and Conditions:

Hydrolysis: Typically involves acidic or basic conditions.

Amidation: Involves the use of amines and carboxylic acids under dehydrating conditions.

Major Products:

Hydrolysis Products: Deaminated derivatives.

Amidation Products: Amide derivatives with enhanced activity against Gram-positive bacteria.

Scientific Research Applications

Cell Culture and Genetic Engineering

Blasticidin S is extensively used in cell culture to select genetically modified cells. Cells that express blasticidin resistance genes, such as BSD (from Aspergillus terreus) and bsr (from Bacillus cereus), can survive in the presence of this antibiotic. This property makes it invaluable for:

- Selection of Transfected Cells : Researchers utilize this compound to ensure that only cells which have successfully integrated the resistance gene remain viable in culture. This is crucial for experiments involving gene editing or transfection, where distinguishing between modified and unmodified cells is necessary .

- Maintenance of Stable Cell Lines : Once a cell line has been established with the resistance gene, this compound allows for the continuous selection of these cells over time, ensuring that unwanted cells do not proliferate .

Antimicrobial Research

This compound exhibits broad-spectrum antimicrobial properties, making it a subject of interest in the development of new antibiotics. Recent studies have focused on:

- Derivatization for Enhanced Activity : Research has shown that modifying this compound can lead to derivatives with increased antibacterial activity against Gram-positive bacteria while maintaining lower cytotoxicity towards human cells. This approach aims to create new antibiotic leads that can combat resistant strains of bacteria .

- Mechanism Exploration : Investigations into the mechanism by which this compound inhibits protein synthesis have revealed its potential as a template for developing new antimicrobial agents that target ribosomal functions. Understanding how it interacts with ribosomes helps researchers design more effective antibiotics .

Case Studies and Research Findings

Several case studies highlight the diverse applications of this compound:

- Targeting Mitochondrial Metabolism : A study explored using this compound in conjunction with other drugs to assess its effects on mitochondrial function in parasites, revealing insights into potential treatments for malaria .

- Functional Analysis in Parasites : this compound has been employed in studies examining Babesia bovis, where it was used alongside other selection methods to investigate specific gene functions related to parasite survival .

Summary Table of Applications

| Application Area | Description | Key Findings/Notes |

|---|---|---|

| Cell Culture Selection | Used to select genetically modified cells expressing resistance genes | Essential for maintaining stable cell lines |

| Antimicrobial Development | Derivatives show enhanced activity against Gram-positive bacteria | Lower cytotoxicity compared to original compound |

| Mechanistic Studies | Investigating ribosomal inhibition mechanisms | Potential for developing new classes of antibiotics |

| Functional Gene Analysis | Employed in studying gene functions in parasites like Babesia bovis | Aids in understanding parasite biology and treatment strategies |

Mechanism of Action

Blasticidin S inhibits the growth of both eukaryotic and prokaryotic cells by disrupting protein translation. It works by inhibiting the termination step of translation and peptide bond formation by the ribosome. This prevents cells from producing new proteins through the translation of messenger RNA. This compound is competitive with puromycin, suggesting a highly similar binding site .

Comparison with Similar Compounds

Blasticidin S is unique due to its dual action against both eukaryotic and prokaryotic cells. Similar compounds include:

Puromycin: Another nucleoside analogue antibiotic that inhibits protein synthesis.

Polyoxin: An antifungal nucleoside antibiotic used in agriculture.

Kasugamycin: An antibiotic used to control bacterial and fungal diseases in plants.

This compound stands out due to its broad-spectrum activity and its use in both agricultural and biological research.

Biological Activity

Blasticidin S (BS) is a potent antibiotic produced by the actinobacterium Streptomyces griseochromogenes. It has garnered attention for its unique mechanism of action, primarily targeting ribosomal protein synthesis. This article explores the biological activity of this compound, including its mechanisms, applications in research, resistance mechanisms, and recent developments in its derivatives.

This compound exerts its inhibitory effects by binding to the ribosomal P site, which leads to conformational changes in the ribosomal RNA and inhibits protein synthesis. Unlike other antibiotics such as chloramphenicol and linezolid that bind to the A site of the ribosome, BS's unique binding site allows it to interfere with both prokaryotic and eukaryotic protein synthesis, making it a non-selective agent with potential cytotoxic effects on human cells as well .

Biological Activities

This compound exhibits a range of biological activities:

- Antimicrobial Activity : It has shown effectiveness against various Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Enterococcus faecalis.

- Antiviral Properties : Studies have indicated potential antiviral activity against certain viruses, although detailed mechanisms remain less understood compared to its antibacterial properties .

- Cytotoxicity : While effective as an antibiotic, BS also displays cytotoxic effects on human cells. The selectivity index (SI) is crucial for evaluating its therapeutic potential against pathogens without harming host cells .

Applications in Research

This compound is widely used in genetic engineering and molecular biology as a selection agent for transformed cells. Researchers often incorporate a blasticidin resistance gene into their vectors to select for successfully transformed cells. This application is particularly valuable in creating stable cell lines for functional studies .

Case Study: Use in Lentiviral Vectors

In a study involving lentiviral vectors, researchers utilized this compound resistance to analyze gene expression levels in transgenic mice. The results indicated that high expression levels of eGFP (enhanced Green Fluorescent Protein) were correlated with the number of integrants in the genome, demonstrating BS's utility in selecting for genetically modified organisms .

Resistance Mechanisms

The development of resistance to this compound is an area of significant interest. Two primary resistance mechanisms have been identified:

- Enzymatic Modification :

- Cell Membrane Impermeability : Some bacterial strains develop thicker cell membranes that prevent BS from reaching its intracellular targets, contributing to resistance .

Recent Developments and Derivatives

Recent research has focused on semisynthetic derivatives of this compound to enhance its antibacterial properties while reducing cytotoxicity. For instance:

- Amide Derivatives : Modifications at the C6′ position have resulted in compounds with improved selectivity against pathogenic bacteria while minimizing toxicity to human cells. These derivatives showed significantly enhanced activity against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) .

| Compound | MIC (µg/mL) | CC₅₀ (µg/mL) | Selectivity Index |

|---|---|---|---|

| This compound | 0.5 | 1.0 | 2.0 |

| Amide Derivative P10 | 0.2 | 1.5 | 7.5 |

Q & A

Q. What is the molecular mechanism of Blasticidin S in inhibiting protein synthesis, and how does this inform its use in selecting genetically engineered cells?

This compound binds to the ribosomal P-site, stabilizing tRNA interactions and preventing peptide bond formation, thereby halting protein synthesis in both prokaryotic and eukaryotic cells . This mechanism enables its use as a selection agent for cells transfected with resistance genes (e.g., bsr, bsd, or bls), which encode enzymes that detoxify this compound. For example, bsr (deaminase) converts this compound into a nonfunctional derivative, allowing only resistant cells to proliferate .

Q. How do researchers determine the optimal this compound concentration for mammalian cell selection?

A dose-response "kill curve" is essential:

Cell preparation : Seed cells at ~25% confluency.

Concentration gradient : Test this compound in increments (e.g., 1–20 µg/mL) .

Observation : Monitor viability for 10–14 days. The lowest concentration achieving >90% cell death in non-resistant cells is optimal.

Validation : Confirm efficacy using a control plasmid (e.g., pCMV-BSD) .

Q. What experimental strategies address CpG dinucleotide-induced silencing of the bsr resistance gene in eukaryotic systems?

The native bsr gene contains CpG motifs prone to epigenetic silencing. Modified versions with reduced CpG content or codon-optimized sequences (e.g., for human cells) improve stable expression. For plant systems, intron insertion or methylation-resistant promoters may be used .

Q. Why do reported LD50 values for this compound vary across species, and how should this influence experimental design?

Variations arise from species-specific metabolism and differences in test formulations (e.g., hydrochloride vs. free base). For example:

Q. How does this compound compare to cycloheximide in specificity for eukaryotic protein synthesis inhibition?

While both inhibit eukaryotic ribosomes, this compound exhibits faster action and fewer off-target effects. Cycloheximide broadly blocks elongation, whereas this compound specifically prevents peptide bond formation without interfering with uridine uptake, making it preferable for pulse-chase experiments .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- PPE : Gloves, lab coats, and eye protection (H312/H332 hazards) .

- Ventilation : Use chemical fume hoods to avoid inhalation.

- Waste disposal : Incinerate contaminated materials at ≥800°C .

- Emergency measures : For spills, neutralize with absorbent materials and dispose as hazardous waste .

Q. How can researchers validate ribosomal resistance mechanisms in this compound-resistant cell lines?

In vitro translation assays : Compare protein synthesis inhibition using S-30 extracts from resistant (e.g., Bla-R mutants) and parental cells. Resistance is confirmed if this compound fails to inhibit mutant ribosomes .

Ribosome profiling : Identify mutations in ribosomal proteins (e.g., 28S rRNA) that confer resistance .

Q. What steps ensure reproducible selection of stable cell lines using this compound?

Vector design : Use a resistance gene (bsr or BSD) under a strong promoter (e.g., CMV).

Transfection : Optimize delivery (e.g., lipofection vs. electroporation).

Selection timeline : Maintain antibiotic pressure for 2–3 weeks post-transfection.

Clonal isolation : Single-cell sorting or limiting dilution to ensure homogeneity .

Q. How do ecological toxicity profiles of this compound impact laboratory waste management?

While this compound is highly toxic to mammals (H300), its environmental persistence is low. However, biodegradation requires >28 days, necessitating inactivation (e.g., autoclaving with NaOH) before disposal to prevent aquatic contamination .

Q. What methodologies resolve contradictions in this compound efficacy across bacterial vs. eukaryotic systems?

Properties

IUPAC Name |

3-[[3-amino-5-[carbamimidoyl(methyl)amino]pentanoyl]amino]-6-(4-amino-2-oxopyrimidin-1-yl)-3,6-dihydro-2H-pyran-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N8O5/c1-24(16(20)21)6-4-9(18)8-12(26)22-10-2-3-13(30-14(10)15(27)28)25-7-5-11(19)23-17(25)29/h2-3,5,7,9-10,13-14H,4,6,8,18H2,1H3,(H3,20,21)(H,22,26)(H,27,28)(H2,19,23,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXNPLSGKWMLZPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCC(CC(=O)NC1C=CC(OC1C(=O)O)N2C=CC(=NC2=O)N)N)C(=N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N8O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | BLASTICIDIN-S | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1758 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80862825 | |

| Record name | 1-(4-{(Z)-[3-Amino-1-hydroxy-5-(N-methylcarbamimidamido)pentylidene]amino}-2,3,4-trideoxyhex-2-enopyranuronosyl)-4-imino-1,4-dihydropyrimidin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80862825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

422.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless solid; Soluble in water; Technical product is light brown solid; [HSDB], COLOURLESS CRYSTALS. | |

| Record name | Blasticidin-S | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3974 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BLASTICIDIN-S | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1758 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

In acetic acid >30 g/l (20 °C). Practically insoluble in acetone, benzene, carbon tetrachloride, chloroform, cyclohexane, dioxane, ethanol, diethyl ether, ethyl acetate, methanol, pyridine, xylene., In water, >30 g/l @ 20 °C, Solubility in water, g/100ml at 20 °C: >3 (moderate) | |

| Details | Tomlin CDS, ed; Blasticidin-S (2079-00-7). in: The e-Pesticide Manual, Version 2.2 (2002). Surrey UK, British Crop Protection Council. | |

| Record name | BLASTICIDIN-S | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6569 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | Tomlin CDS, ed; Blasticidin-S (2079-00-7). in: The e-Pesticide Manual, Version 2.2 (2002). Surrey UK, British Crop Protection Council. | |

| Record name | BLASTICIDIN-S | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1758 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

Vapor pressure, Pa at 25 °C: (negligible) | |

| Record name | BLASTICIDIN-S | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1758 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Mechanism of Action |

Protein synthesis inhibitor., Blasticidin-S is a peptidyl nucleoside antibiotic isolated from the culture broth of Streptomyces griseochromogenes. It specifically inhibits protein synthesis in both prokaryotes and eukaryotes through inhibition of peptide bound formation in the ribosomal machinery. | |

| Details | InvivoGen; Technical Data Sheet. Available from:https://www.invivogen.com on Blasatididin S as of July 24, 2003 | |

| Record name | BLASTICIDIN-S | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6569 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless crystals | |

CAS No. |

2079-00-7 | |

| Record name | β-D-erythro-Hex-2-enopyranuronic acid, 4-[[3-amino-5-[(aminoiminomethyl)methylamino]-1-oxopentyl]amino]-1-(4-amino-2-oxo-1(2H)-pyrimidinyl)-1,2,3,4-tetradeoxy-, (S) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.057 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BLASTICIDIN-S | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6569 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BLASTICIDIN-S | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1758 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

235-236 °C (decomp.), Melting point of the technical grade material is 235 to 236 °C, Crystals; mp: 224-225 °C (dec) /Hydrochloride/ | |

| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. 13th Edition, Whitehouse Station, NJ: Merck and Co., Inc., 2001., p. 220 | |

| Record name | BLASTICIDIN-S | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6569 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.